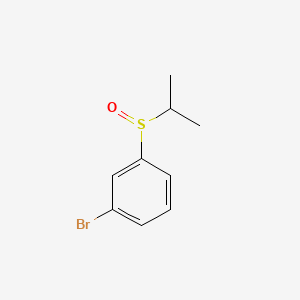

1-Bromo-3-(propane-2-sulfinyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQCRBOMTRAHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718350 | |

| Record name | 1-Bromo-3-(propane-2-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-26-2 | |

| Record name | Benzene, 1-bromo-3-[(1-methylethyl)sulfinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(propane-2-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Propane 2 Sulfinyl Benzene

Reactivity Profiles at the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the presence of the meta-directing propane-2-sulfinyl group.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the site of the carbon-bromine bond. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. acs.org Aryl bromides, such as 1-Bromo-3-(propane-2-sulfinyl)benzene, are common substrates for these transformations.

The success of cross-coupling reactions heavily relies on the choice of the catalyst system, which typically consists of a palladium or nickel precursor and a supporting ligand.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For the coupling of aryl bromides, palladium catalysts are most widely used. nih.gov Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. nih.gov The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald's biaryl phosphine ligands, have been shown to be effective in facilitating the oxidative addition of the palladium(0) species to the aryl bromide and the subsequent reductive elimination steps. nih.gov For a substrate like this compound, the sulfinyl group could potentially coordinate to the metal center, influencing the catalytic activity.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. nih.gov Palladium catalysts are standard, often with phosphine ligands like PPh₃ or more electron-rich and bulky ligands to enhance catalytic activity. nih.govgoogle.com For aryl bromides, the reaction conditions typically require elevated temperatures. researchgate.net The presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can sometimes improve the reaction yield. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It traditionally employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst, along with a base. acs.orgmdpi.com Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. mdpi.com Copper-free Sonogashira couplings have also been developed to avoid the use of toxic copper salts. nih.govfrontierspecialtychemicals.com The reactivity of aryl halides in Sonogashira coupling follows the order I > OTf > Br >> Cl. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. Both palladium and nickel catalysts are effective for this transformation. nih.govnih.gov Palladium catalysts generally offer higher functional group tolerance. nih.gov Nickel catalysts, such as Ni(acac)₂ with phosphine ligands, have also been successfully employed. nih.gov

A summary of typical catalyst systems for these reactions is presented below:

| Coupling Reaction | Typical Catalyst Precursor | Common Ligands |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃, Buchwald ligands |

| Heck | Pd(OAc)₂, Pd/C | PPh₃, P(o-tolyl)₃ |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, CuI (co-catalyst) | PPh₃ |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe |

For a monosubstituted aryl bromide like this compound, regioselectivity is not a concern as the coupling will occur at the position of the bromine atom. In cases of disubstituted aryl halides, the reaction typically occurs at the more reactive halogen site. mdpi.com For instance, in a molecule containing both an iodo and a bromo substituent, the coupling would preferentially occur at the carbon-iodine bond. acs.org

Stereoselectivity is primarily relevant in Heck reactions where a new stereocenter can be formed. The reaction generally proceeds with syn-addition of the aryl group and the palladium to the double bond, followed by a syn-elimination of a palladium hydride species, leading to a product with E-stereochemistry. google.com

Nucleophilic Aromatic Substitution Reactions with Bromine Displacement

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. acs.org The propane-2-sulfinyl group is a deactivating group but is not as strongly activating towards SNAr as a nitro group. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve displacement of the bromine atom.

Halogen-Metal Exchange Reactions and Subsequent Transformations

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents. Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), can lead to the formation of a lithiated aryl species. This reaction is typically very fast, even at low temperatures.

The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. For example, reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid. Other electrophiles such as aldehydes, ketones, and alkyl halides can also be used to form new carbon-carbon bonds. The sulfinyl group is generally stable under these conditions, although directing effects or chelation to the lithium cation could influence the reactivity.

Reactivity Profiles at the Propane-2-sulfinyl Group

The sulfinyl group itself is a site of reactivity, allowing for transformations such as oxidation, reduction, and rearrangement.

Additionally, the sulfoxide (B87167) can be oxidized to the corresponding sulfone using common oxidizing agents. Conversely, reduction of the sulfoxide can yield the corresponding sulfide (B99878).

Oxidation Reactions to Corresponding Sulfone Derivatives

The oxidation of the sulfoxide moiety in this compound to the corresponding sulfone, 1-Bromo-3-(propane-2-sulfonyl)benzene, is a common transformation. This reaction typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the electrophilic attack of the peroxy acid on the sulfur atom of the sulfoxide.

The general mechanism for the oxidation of a sulfoxide with m-CPBA involves the nucleophilic sulfur atom of the sulfoxide attacking the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer and the departure of the meta-chlorobenzoic acid leaving group, resulting in the formation of the sulfone.

Detailed research on analogous aryl sulfoxides provides insight into the expected reaction conditions and outcomes for the oxidation of this compound. For instance, the oxidation of various organosulfides to their corresponding sulfones has been successfully achieved using m-CPBA in solvents like tetrahydrofuran (B95107) (THF) at slightly elevated temperatures.

Table 1: Hypothetical Oxidation of this compound to 1-Bromo-3-(propane-2-sulfonyl)benzene

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | m-CPBA (2.0 equiv) | Dichloromethane | 25 | 2 | >95 |

| 2 | Hydrogen Peroxide (30%) | Acetic Acid | 80 | 4 | ~90 |

| 3 | Oxone® | Methanol/Water | 25 | 1 | >95 |

Reduction Reactions to Corresponding Sulfide Derivatives

The reduction of the sulfoxide group in this compound to the corresponding sulfide, 1-Bromo-3-(isopropylthio)benzene, can be accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) in the presence of a catalyst, or systems like oxalyl chloride followed by a quenching agent.

A mild and efficient method for the reduction of sulfoxides involves the use of sodium borohydride in combination with iodine in anhydrous THF. This system is known for its chemoselectivity, often leaving other functional groups such as esters and nitriles intact. organic-chemistry.org Another approach involves the use of thionyl chloride and triphenylphosphine (B44618) in THF at room temperature. organic-chemistry.org Theoretical studies on the reduction of sulfoxides by thiols suggest a mechanism involving the formation of a sulfurane intermediate. acs.org

Table 2: Hypothetical Reduction of this compound to 1-Bromo-3-(isopropylthio)benzene

| Entry | Reducing Agent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ / I₂ | Anhydrous THF | 25 | 2 | >90 |

| 2 | SOCl₂ / PPh₃ | THF | 25 | 3 | ~85 |

| 3 | Oxalyl chloride, then 2-propanol and triethylamine | THF | -78 to 25 | 2.5 | >90 |

Stereoselective Transformations Involving the Chiral Sulfinyl Group (e.g., Pummerer Rearrangement)

The chiral sulfinyl group in this compound allows for stereoselective transformations, with the Pummerer rearrangement being a prime example. This reaction typically involves the treatment of a sulfoxide bearing an α-hydrogen with an activating agent, such as acetic anhydride, leading to an α-acyloxy thioether. wikipedia.orgtcichemicals.com

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. wikipedia.org This is followed by the elimination of a proton from the α-carbon, facilitated by the acetate (B1210297) ion, to form a sulfonium (B1226848) ylide. Subsequent rearrangement leads to the formation of a thionium (B1214772) ion intermediate, which is then trapped by the acetate nucleophile to yield the final α-acyloxy thioether product. wikipedia.orgyoutube.com The stereochemistry of the starting chiral sulfoxide can influence the stereochemical outcome of the Pummerer product.

For this compound, the Pummerer rearrangement would involve the migration of an acyloxy group to the isopropyl methine carbon.

Table 3: Hypothetical Pummerer Rearrangement of this compound

| Entry | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Acetic Anhydride | Toluene | 110 | 1-(3-Bromophenylthio)propan-2-yl acetate | ~70-80 |

| 2 | Trifluoroacetic Anhydride | Dichloromethane | 0 to 25 | 1-(3-Bromophenylthio)propan-2-yl 2,2,2-trifluoroacetate | ~80-90 |

Interplay and Synergy Between Functional Group Reactivity

The reactivity of this compound is a result of the combined electronic and steric influences of the bromo and isopropylsulfinyl substituents on the aromatic ring.

Electronic and Steric Effects Influencing Reaction Pathways

The bromine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution. It deactivates the ring through its inductive electron-withdrawing effect, while its lone pairs allow for resonance donation, directing incoming electrophiles to the ortho and para positions. The sulfinyl group is also a deactivating group, withdrawing electron density from the ring inductively. Its directing effect is more complex and can be influenced by the reaction conditions.

The steric bulk of the isopropyl group attached to the sulfur atom can also play a significant role in directing the regioselectivity of reactions, potentially hindering attack at the positions ortho to the sulfinyl group.

Chemo-, Regio-, and Stereoselectivity Dictated by Proximal Functional Groups

The presence of both a bromo and a sulfinyl group on the same aromatic ring raises questions of chemoselectivity in reactions. For example, in reactions involving nucleophilic substitution, the bromine atom could potentially be displaced, or the reaction could occur at the sulfur center. The specific conditions and reagents employed will determine the outcome.

Stereoselectivity is primarily a concern in reactions involving the chiral sulfinyl center, such as the Pummerer rearrangement, where the chirality at the sulfur atom can be transferred to a new stereocenter.

Elucidation of Reaction Mechanisms Through Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for this compound are not available in the literature, studies on analogous systems provide a framework for understanding its reaction mechanisms.

Kinetic studies on the oxidation of aryl methyl sulfoxides have shown that these reactions typically follow second-order kinetics. nih.gov The rate of oxidation can be influenced by the solvent polarity and the electronic nature of the substituents on the aromatic ring. nih.gov For the reduction of sulfoxides, theoretical studies have been employed to calculate the thermodynamics of the reaction, indicating that the formation of the disulfide from a sulfenic acid intermediate is a thermodynamically favorable process. acs.org

Table 4: Illustrative Kinetic and Thermodynamic Parameters for Reactions of Aryl Sulfoxides

| Reaction | Parameter | Value (Illustrative) | Method |

| Oxidation (Aryl Sulfoxide -> Aryl Sulfone) | Rate Constant (k₂) | 10⁻² - 10⁻¹ M⁻¹s⁻¹ | UV-Vis Spectroscopy |

| Reduction (Aryl Sulfoxide -> Aryl Sulfide) | ΔG° | < 0 kcal/mol | Computational |

| Pummerer Rearrangement | Activation Energy (Ea) | 20-30 kcal/mol | NMR Spectroscopy |

Exploration of Novel Reactivity Pathways for this compound

The exploration of novel reactivity pathways for this compound remains an area with limited specific research in publicly available literature. However, based on the known reactivity of related aryl halides and aryl sulfoxides, several potential avenues for novel transformations can be proposed and investigated. The presence of both a bromo group and a propane-2-sulfinyl group on the benzene ring offers opportunities for unique reactivity and functionalization, leveraging the distinct electronic and steric properties of these substituents.

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions is well-established. nih.govresearchgate.net

Conversely, the sulfinyl group, with its electron-withdrawing nature and potential to act as a directing group, can influence the regioselectivity and rate of these reactions. The interplay between the bromo and sulfinyl substituents could lead to novel reactivity patterns that are not observed with monosubstituted analogs.

One promising area of exploration is the selective functionalization at either the C-Br bond or through activation of the C-S bond of the sulfoxide. While palladium-catalyzed cross-coupling reactions typically target the C-Br bond, recent advancements have shown that aryl sulfoxides can also act as electrophiles in such reactions, proceeding through C-S bond cleavage. nih.gov This dual reactivity opens up possibilities for sequential or selective cross-coupling reactions on the same molecule.

Furthermore, the sulfinyl group can act as a directing group in electrophilic aromatic substitution reactions, potentially allowing for further functionalization of the aromatic ring at positions dictated by its electronic influence. The steric bulk of the propane-2-sulfinyl group might also play a role in directing incoming reagents.

While specific experimental data on the novel reactivity of this compound is scarce, the following sections outline potential reactivity pathways based on established chemical principles and reactions of analogous compounds. Further experimental investigation is required to validate and develop these proposed transformations.

Applications of 1 Bromo 3 Propane 2 Sulfinyl Benzene and Its Derivatives in Advanced Organic Synthesis

A Versatile Building Block for the Construction of Complex Organic Architectures

The unique combination of a bromine atom, a chiral sulfoxide (B87167) group, and an aromatic ring makes 1-Bromo-3-(propane-2-sulfinyl)benzene a highly attractive starting material for the synthesis of intricate molecular structures. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the chiral sulfoxide can direct the stereochemical outcome of subsequent transformations.

Precursor for Highly Functionalized Aromatic and Heteroaromatic Compounds

The presence of the bromine atom on the benzene (B151609) ring of this compound allows for its facile conversion into a wide range of functionalized aromatic and heteroaromatic compounds. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzene ring.

While specific research directly utilizing this compound in the synthesis of highly functionalized aromatic compounds is still emerging, the principles are well-established with related bromophenyl sulfoxide derivatives. For instance, the palladium-catalyzed cross-coupling of various aryl and vinyl boronic acids with bromophenyl sulfoxides has been shown to proceed with high efficiency, yielding functionalized biaryl and styrenyl sulfoxides. These products can then be further elaborated, with the sulfoxide group either being retained as a key functional element or being transformed into other functionalities.

The synthesis of heteroaromatic compounds from this compound can be envisioned through strategies such as the Buchwald-Hartwig amination for the introduction of nitrogen-containing heterocycles or through cyclization reactions following an initial cross-coupling step. The sulfoxide moiety can play a crucial role in these transformations, not only by influencing the electronic properties of the aromatic ring but also by potentially directing the regioselectivity of the cyclization.

A hypothetical reaction scheme illustrating this potential is shown below:

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Product Type | Potential Application |

| Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl Sulfoxide | Precursor for chiral ligands, biologically active molecules |

| Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynylphenyl Sulfoxide | Intermediate for heterocycle synthesis, functional materials |

| Amine | Pd₂(dba)₃, Ligand, Base | Aminophenyl Sulfoxide | Scaffold for medicinal chemistry |

Intermediate in the Synthesis of Biologically Active Molecules and Natural Products (scaffold exploration)

The structural motifs present in this compound are found in various biologically active molecules. The sulfoxide group itself is a key component in several pharmaceutical agents. researchgate.net The ability to introduce diverse substituents via the bromo functionality, coupled with the stereochemical control offered by the chiral sulfoxide, makes this compound a promising starting point for the exploration of new chemical space in drug discovery.

Although direct examples of the use of this compound in the total synthesis of a natural product are not yet prevalent in the literature, the strategic use of similar chiral sulfoxides as key intermediates is well-documented. researchgate.net These examples demonstrate the power of the sulfoxide group to control stereochemistry in complex settings, a principle that is directly applicable to derivatives of this compound.

For example, the diastereoselective addition of nucleophiles to carbonyl groups or imines, directed by a chiral sulfoxide auxiliary, is a powerful method for constructing stereochemically defined carbon-carbon or carbon-nitrogen bonds. The resulting products can then be transformed into key fragments of natural products or other biologically active targets. The bromo substituent on the aromatic ring of this compound provides an additional site for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Role in Asymmetric Induction and Chiral Catalysis

The chiral nature of the sulfoxide group in this compound makes it an excellent candidate for applications in asymmetric catalysis, either as a chiral ligand for transition metals or as a chiral auxiliary to control the stereochemistry of reactions.

Development as a Chiral Ligand in Transition-Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxides have emerged as a versatile class of ligands for a wide range of transition-metal-catalyzed asymmetric reactions. nih.gov The sulfur atom can coordinate to the metal center, and the stereochemistry at the sulfur atom can effectively induce asymmetry in the catalytic transformation. The oxygen atom of the sulfoxide can also participate in coordination, leading to bidentate chelation that can further enhance stereocontrol.

Derivatives of this compound can be readily transformed into novel chiral ligands. For instance, the bromine atom can be replaced by a phosphine (B1218219) group via a metal-catalyzed cross-coupling reaction, leading to a P,S-bidentate ligand. Such ligands have shown great promise in asymmetric catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus and sulfur atoms, as well as on the aromatic backbone.

While specific catalytic data for ligands derived directly from this compound is limited, the general success of chiral sulfoxide-based ligands provides a strong rationale for their development.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Route from this compound | Potential Catalytic Application |

| P,S-Bidentate Ligand | 1. Lithiation/Grignard formation followed by reaction with R₂PCl. 2. Pd-catalyzed phosphination. | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |

| N,S-Bidentate Ligand | 1. Suzuki coupling with a pyridineboronic acid derivative. 2. Buchwald-Hartwig amination with a nitrogen-containing heterocycle. | Asymmetric C-H activation, hydrosilylation. |

Utilization as a Chiral Auxiliary in Diastereoselective Transformations

Chiral sulfoxides are widely used as chiral auxiliaries to control the stereochemistry of reactions. researchgate.net The sulfoxide group is attached to the substrate, and its stereochemistry directs the approach of a reagent to a prochiral center, leading to the formation of one diastereomer in excess. The auxiliary can then be removed to afford the desired enantiomerically enriched product.

This compound can serve as a precursor to a variety of chiral auxiliaries. For example, the corresponding sulfinyl imines, generated by condensation with an amine, can undergo diastereoselective nucleophilic additions. The stereochemical outcome is dictated by the configuration of the sulfoxide group. The bromo-substituent offers a point for further synthetic manipulations before or after the diastereoselective step.

A key advantage of using sulfoxide-based chiral auxiliaries is the relative ease of their removal under mild conditions, often involving reductive cleavage or thermal elimination.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of the sulfoxide group, combined with the versatility of the bromophenyl moiety, makes this compound a valuable tool for the development of new synthetic methods. For example, the sulfoxide group can be used to activate adjacent positions for C-H functionalization or can participate in pericyclic reactions.

The development of novel synthetic methodologies often relies on the discovery of new reactivity patterns of functional groups. The interplay between the bromo and sulfinyl groups in this compound could lead to the discovery of novel tandem or cascade reactions, allowing for the rapid construction of molecular complexity from a simple starting material.

Potential Applications in Materials Science and Polymer Chemistry

While specific research on the direct application of this compound in materials science and polymer chemistry is not extensively documented in publicly available literature, the unique structural features of this compound suggest its potential as a valuable monomer for the synthesis of advanced functional polymers. The presence of both a reactive bromo group and a polar sulfoxide group on a benzene ring provides a versatile platform for creating polymers with tailored properties.

The primary route for its use in polymer chemistry would be through the polymerization of the aromatic ring. The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer backbones. These types of polymers, such as poly(p-phenylene)s and poly(p-phenylenevinylene)s (PPV), are known for their applications in organic electronics. rsc.org

The propane-2-sulfinyl side group is expected to impart specific properties to the resulting polymer. The sulfoxide group is highly polar and can engage in strong hydrogen bonding, which would likely increase the polymer's hydrophilicity and solubility in polar solvents. fu-berlin.de This is a significant advantage for the processability of otherwise rigid polymer chains. fu-berlin.de Furthermore, the chirality of the sulfoxide group could be exploited to synthesize chiral polymers, which are of interest for applications in chiral separations, asymmetric catalysis, and as materials with chiroptical properties.

Drawing parallels from the broader class of sulfoxide-containing polymers, several potential applications for polymers derived from this compound can be envisioned. fu-berlin.de

Table 1: Potential Applications of Polymers Derived from this compound

| Potential Application Area | Rationale |

| Biomedical Materials | The hydrophilicity and potential biocompatibility imparted by the sulfoxide group could make these polymers suitable for drug delivery systems, hydrogels, and antifouling coatings for medical devices. fu-berlin.de |

| Smart Materials | Sulfoxides can be oxidized to the corresponding sulfones, a transformation that significantly alters the polarity and chemical properties of the molecule. This reversible oxidation-reduction could be used to create "smart" polymers that respond to chemical stimuli, finding use in sensors or responsive membranes. fu-berlin.de |

| Organic Electronics | By incorporating the this compound unit into a conjugated polymer backbone, it may be possible to fine-tune the electronic properties of the material. The polar sulfoxide group could influence the polymer's morphology and its interaction with other components in an electronic device, such as an organic light-emitting diode (OLED). rsc.org |

| High-Performance Membranes | The controlled polarity and potential for creating well-defined polymer architectures could be beneficial for the development of membranes for gas separation or water purification. |

It is important to note that these are projected applications based on the known chemistry of the functional groups present in this compound and the established properties of analogous sulfoxide-containing polymers. fu-berlin.de This compound is considered a versatile small molecule scaffold and building block, suggesting its utility in the synthesis of more complex molecules, including polymeric structures. cymitquimica.comcymitquimica.com Further research and experimental validation are necessary to fully realize the potential of this compound in materials science and polymer chemistry.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Stereochemical Insights

Comprehensive NMR Spectroscopic Studies for Structural Connectivity, Stereochemical Assignment, and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the structural framework of 1-Bromo-3-(propane-2-sulfinyl)benzene. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is employed to map out the precise connectivity of all atoms.

Structural Connectivity:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The aliphatic portion would feature a methine (CH) septet for the isopropyl group and two doublets for the diastereotopic methyl (CH₃) protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal nine distinct carbon signals: four for the aromatic CH carbons, two for the aromatic quaternary carbons (one attached to bromine and one to the sulfinyl group), and three for the isopropyl group (one methine and two diastereotopic methyls). The chemical shifts are influenced by the oxidation state of the sulfur atom. nih.gov

2D NMR: Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals 2- and 3-bond correlations, which are critical for piecing together the molecular structure, for instance, by connecting the isopropyl group to the sulfinyl sulfur and the sulfur to the C3 position of the brominated benzene ring.

Stereochemical Assignment: The chirality at the sulfur atom renders the two methyl groups of the isopropyl substituent diastereotopic. This magnetic non-equivalence results in separate signals in both the ¹H and ¹³C NMR spectra, a key indicator of the chiral nature of the sulfoxide (B87167). The assignment can be further confirmed using Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between the sulfoxide oxygen and specific protons, aiding in conformational analysis.

Dynamic Processes: Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation around the aryl-sulfur bond or the potential for thermal racemization at the sulfur center. acs.org By tracking changes in the NMR line shapes as a function of temperature, it is possible to calculate the energy barriers for these conformational changes. acs.org For most aryl alkyl sulfoxides, the barrier to inversion at the sulfur stereocenter is high, making them configurationally stable at room temperature. illinois.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | ~7.4 - 7.8 | m | Aromatic protons (4H) |

| ¹H | ~3.0 - 3.5 | septet | Isopropyl CH (1H) |

| ¹H | ~1.1 - 1.3 | d, d | Diastereotopic isopropyl CH₃ (6H) |

| ¹³C | ~146 | s | Aromatic C-S |

| ¹³C | ~122 | s | Aromatic C-Br |

| ¹³C | ~124 - 135 | d | Aromatic CH carbons |

| ¹³C | ~55 | d | Isopropyl CH |

| ¹³C | ~15 - 17 | q, q | Diastereotopic isopropyl CH₃ |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Investigations

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental composition (C₉H₁₁BrOS). nih.gov Furthermore, analysis of the fragmentation patterns under techniques like collision-induced dissociation (CID) offers valuable structural information.

Fragmentation Pattern Analysis: The mass spectrum of this compound is characterized by the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the hallmark of a compound containing one bromine atom. Common fragmentation pathways for aryl sulfoxides involve:

α-cleavage: Cleavage of the bond between the sulfur atom and the isopropyl group.

Rearrangements: McLafferty-type rearrangements or elimination of sulfenic acid (R-SOH) can occur.

Loss of SO: Elimination of the sulfoxide oxygen followed by further fragmentation.

Aromatic Ring Fragmentation: Cleavage of the brominated aromatic ring.

Plausible Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 246/248 | [C₉H₁₁BrOS]⁺ | Molecular Ion |

| 203/205 | [C₆H₄BrS]⁺ | Loss of propane (B168953) (C₃H₇) and oxygen (O) |

| 187/189 | [C₆H₄Br]⁺ | Loss of isopropylsulfinyl radical (C₃H₇SO) |

| 155 | [C₆H₄S]⁺ | Loss of Br and C₃H₇O |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Isotopic Labeling Investigations: To confirm fragmentation mechanisms, isotopic labeling studies can be performed. wikipedia.orgresearchgate.net For example, synthesizing the compound with an ¹⁸O-labeled sulfoxide group would allow for tracking the oxygen atom during fragmentation. A mass shift of 2 Da in oxygen-containing fragments would confirm their identity. Similarly, using ³⁴S would help elucidate the pathways involving the sulfur atom. nih.govrbcsjournal.org This technique is a powerful tool for distinguishing between proposed fragmentation pathways that might otherwise be ambiguous. researchgate.net

X-ray Crystallography for Solid-State Structure Determination, Conformational Analysis, and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable crystals can be grown. acs.org For this compound, this technique would unequivocally establish the absolute configuration of the chiral sulfur center. smu.edu

Solid-State Structure and Conformational Analysis: An X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. smu.edu This data would reveal the conformation of the isopropyl group relative to the sulfoxide and the orientation of the entire sulfinylpropane group with respect to the bromophenyl ring.

Intermolecular Interactions: The analysis of the crystal packing would shed light on the non-covalent interactions that govern the solid-state assembly. In the case of this compound, potential interactions include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the sulfoxide oxygen as an acceptor.

Halogen Bonding: Interactions involving the bromine atom as a halogen bond donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. The presence of a bromine atom can significantly influence the crystal packing through Br···H or Br···Br interactions. rsc.org

Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Bond Lengths (e.g., C-S, S-O, C-Br) | Provides information on bond order and electronic environment. |

| Bond Angles (e.g., C-S-C, C-S-O) | Reveals the geometry around the sulfur atom (trigonal pyramidal). wikipedia.org |

| Torsion Angles | Describes the conformation of the molecule. |

| Absolute Configuration | Unambiguously determines the R/S configuration at the chiral sulfur. |

| Intermolecular Distances | Identifies non-covalent interactions like hydrogen and halogen bonds. rsc.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. slideshare.net These methods measure the differential interaction of the molecule with left and right circularly polarized light and are particularly powerful for assigning the absolute configuration of enantiomers in solution. rsc.orgumich.edu

For aryl alkyl sulfoxides, the absolute configuration can often be determined by applying empirical rules, such as Mislow's rule. acs.org This rule correlates the sign of the Cotton effect in the ORD or CD spectrum with the absolute stereochemistry at the sulfur center. acs.orgacs.org

Circular Dichroism (CD): The CD spectrum of this compound is expected to be dominated by electronic transitions associated with the two chromophores: the sulfoxide group and the bromophenyl group. rsc.org

The sulfoxide n→π* transition typically appears as a moderately intense band. For (R)-aryl alkyl sulfoxides, this band is generally positive. acs.org

The aromatic ring exhibits its own characteristic transitions (e.g., ¹Lₐ and ¹Lₑ), which will also be observed in the CD spectrum. rsc.orgacs.org The combination of experimental CD spectra with theoretical calculations, such as time-dependent density functional theory (TD-DFT), provides a reliable method for assigning the absolute configuration. acs.orgnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org An ORD spectrum displays a characteristic curve, known as a Cotton effect, in the region of a chromophore's absorption band. slideshare.net The sign of the Cotton effect can be directly related to the absolute configuration of the chiral center. acs.orgacs.org For aryl sulfoxides, the sign of the Cotton effect associated with the primary sulfoxide transition is used to assign the absolute configuration. acs.org

Correlation of Chiroptical Data with Absolute Configuration for Aryl Alkyl Sulfoxides

| Spectroscopic Feature | Sign | Inferred Absolute Configuration | Reference Transition |

|---|---|---|---|

| CD Cotton Effect | Positive | (R) | Sulfoxide n→π* (~260-280 nm) acs.org |

| CD Cotton Effect | Negative | (S) | Sulfoxide n→π* (~260-280 nm) rsc.org |

| ORD Cotton Effect Peak | Positive | (R) | Corresponds to the primary absorption band acs.org |

| ORD Cotton Effect Trough | Negative | (S) | Corresponds to the primary absorption band acs.org |

Theoretical and Computational Investigations of 1 Bromo 3 Propane 2 Sulfinyl Benzene

Quantum Chemical Studies on Electronic Structure, Bonding Characteristics, and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for dissecting the intricate electronic landscape of a molecule. For 1-Bromo-3-(propane-2-sulfinyl)benzene, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), would provide fundamental insights into its stability and electronic nature.

The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The bromine atom acts as an electron-withdrawing group through induction but a weak deactivating director in electrophilic aromatic substitution. The propane-2-sulfinyl group is also strongly electron-withdrawing and polarizing due to the electronegative oxygen atom.

Bonding Characteristics: Calculations would reveal key bond lengths and angles. The C-S bond between the benzene ring and the sulfinyl group would exhibit partial double bond character, while the S=O bond is highly polarized. The C-Br bond length and strength are also critical parameters influencing its potential role in cross-coupling reactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this molecule, the HOMO is expected to be localized primarily on the benzene ring and the sulfur atom, while the LUMO would likely be centered on the aromatic ring, influenced by the antibonding orbitals associated with the C-Br and S=O bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Hypothetical Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.22 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.63 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 D | A measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not rigid. Rotations around the C(aryl)-S and S-C(isopropyl) single bonds give rise to various conformers with different energies. A computational conformational analysis can map the potential energy surface to identify the most stable (lowest energy) structures.

This is typically performed by systematically rotating key dihedral angles (e.g., C2-C1-S-O and C1-S-C(isopropyl)-H) and calculating the energy at each point. This "scan" reveals energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The analysis would likely show that steric hindrance between the isopropyl group and the benzene ring plays a crucial role in determining the preferred conformations. The orientation of the sulfoxide (B87167) oxygen relative to the ring will also be a key determinant of stability.

Hypothetical Relative Energies of this compound Conformers Relative energies (ΔE) calculated for stable conformers identified from a potential energy surface scan.

| Conformer | Key Dihedral Angle (C2-C1-S-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~90° | 0.00 |

| 2 | ~270° | 0.25 |

| 3 | ~0° | 2.10 |

| 4 | ~180° | 2.55 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Through Computational Modeling

Computational models can predict how a molecule will react. By analyzing the electronic properties, one can forecast sites susceptible to attack.

Reactivity Indices: Fukui functions or analysis of the Molecular Electrostatic Potential (MEP) map can pinpoint reactive centers. The MEP would visualize electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions. For this compound, the oxygen atom is the most electron-rich site, making it a target for electrophiles and a hydrogen bond acceptor. The sulfur atom, despite being next to the oxygen, is electron-deficient and a site for nucleophilic attack.

Regioselectivity: In reactions involving the aromatic ring, such as further substitution, the directing effects of the bromo and sulfinyl groups would be paramount. Both are deactivating, but the bromo group is an ortho-, para-director, while the sulfinyl group is a meta-director. Computational modeling of the transition states for substitution at different positions would quantitatively predict the most likely outcome.

Stereoselectivity: The chiral sulfur center is key to stereoselectivity. For instance, in the oxidation of the sulfoxide to the corresponding sulfone, a new stereocenter is not formed. However, in reactions where the sulfoxide acts as a chiral auxiliary, computational modeling can predict which diastereomeric transition state is lower in energy, thus forecasting the stereochemical outcome of the reaction.

Elucidation of Transition State Structures and Reaction Pathways using Density Functional Theory (DFT)

DFT is an invaluable tool for mapping entire reaction pathways, including the elusive transition state (TS). youtube.com A TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier of a reaction step. youtube.com

Consider the oxidation of this compound to 1-Bromo-3-(propane-2-sulfonyl)benzene. A computational study would involve:

Optimizing the geometries of the reactant (sulfoxide) and the product (sulfone), along with the oxidant (e.g., hydrogen peroxide).

Locating the transition state structure for the oxygen transfer step. This is often done using methods like Quadratic Synchronous Transit (QST2/QST3) or eigenvector-following algorithms.

Confirming the TS by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS correctly connects the reactant and product states. acs.org

The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction rate.

Hypothetical DFT-Calculated Energies for the Oxidation of this compound Energies calculated relative to the reactants.

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|

| Reactants (Sulfoxide + H₂O₂) | 0.00 |

| Transition State (TS) | +15.8 |

| Products (Sulfone + H₂O) | -45.2 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics is excellent for studying static structures and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a solvent environment. rutgers.edu MD simulations model the movements of atoms by applying classical mechanics.

For this compound, MD simulations could be used to:

Analyze Solvation: Study how solvent molecules (e.g., water, DMSO, or a nonpolar solvent) arrange around the solute. This can reveal specific interactions, such as hydrogen bonding between water and the sulfoxide oxygen. acs.org

Study Conformational Dynamics: Observe how the molecule transitions between its various stable conformers in solution, providing insight into its flexibility and the lifetimes of different shapes.

Calculate Transport Properties: Determine properties like the diffusion coefficient, which describes how the molecule moves through the solvent. rutgers.eduresearchgate.net

Force fields, which are sets of parameters describing the potential energy of the system, would need to be developed or validated for this specific molecule to ensure accurate simulations. nih.govdntb.gov.ua

Rational Design of New Derivatives Based on Computational Predictions

The insights gained from the computational studies described above can guide the rational design of new derivatives with tailored properties. mdpi.com

Tuning Reactivity: If higher reactivity in a palladium-catalyzed cross-coupling reaction is desired, the electronic properties of the aryl ring could be modified. The computational model could predict whether adding electron-donating or electron-withdrawing groups at other positions on the ring would lower the activation energy for oxidative addition, a key step in many coupling cycles.

Modifying Steric Hindrance: If the goal is to enhance stereoselectivity in a reaction where the sulfoxide acts as a chiral auxiliary, the isopropyl group could be computationally replaced with other alkyl groups (e.g., tert-butyl, methyl). The model would predict how this change in steric bulk affects the energy difference between diastereomeric transition states.

Improving Physical Properties: Properties like solubility can be tuned. For instance, if higher water solubility is needed, computational models could explore the effect of adding polar functional groups to the molecule and predict the resulting change in solvation free energy.

This in silico approach allows for the rapid screening of many potential derivatives, prioritizing the most promising candidates for laboratory synthesis and saving significant time and resources. youtube.com

Future Perspectives and Emerging Research Directions for 1 Bromo 3 Propane 2 Sulfinyl Benzene

Exploration of Unconventional Synthetic Strategies and Green Chemistry Innovations

The synthesis of aryl sulfoxides is a mature field, but there is always a drive for more efficient, sustainable, and innovative methods. For a specific target like 1-bromo-3-(propane-2-sulfinyl)benzene, future research could focus on moving beyond traditional sulfide (B99878) oxidation.

Asymmetric Synthesis: A primary focus would be the development of catalytic, enantioselective methods to produce single enantiomers of this compound. Chiral sulfoxides are highly valuable in asymmetric synthesis. rsc.org Research could explore:

Catalytic Asymmetric Oxidation: Employing transition metal catalysts with chiral ligands or organocatalysts for the direct asymmetric oxidation of the corresponding sulfide, 1-bromo-3-(isopropylthio)benzene. rsc.org The use of environmentally benign oxidants like hydrogen peroxide or even molecular oxygen would be a key aspect of green chemistry innovations in this area. organic-chemistry.org

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of racemic this compound, which involves the selective transformation of one enantiomer, leaving the other unreacted. rsc.org

Microbial Oxidation: The use of microorganisms, such as Corynebacterium equi, for the enantioselective oxidation of the parent sulfide to the sulfoxide (B87167) represents a green and highly selective synthetic route. oup.com

One-Pot Syntheses: Designing one-pot procedures that avoid the isolation of intermediate sulfides would enhance efficiency. A notable example is the reaction of organometallic reagents with a sulfur dioxide surrogate, which allows for the sequential introduction of the two organic moieties around the sulfur atom. acs.org For this compound, this could involve the reaction of a 3-bromophenyl organometallic reagent followed by an isopropyl organometallic reagent.

Photocatalysis: Visible-light photocatalysis is an emerging green tool in organic synthesis. Future work could explore the use of photocatalysts for the controlled oxidation of 1-bromo-3-(isopropylthio)benzene to the sulfoxide, potentially offering high selectivity and mild reaction conditions. chemrxiv.org

A summary of potential innovative synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages | Relevant Research |

| Catalytic Asymmetric Oxidation | Use of chiral catalysts (metal-based or organic) to directly form one enantiomer of the sulfoxide from the sulfide. | High enantioselectivity, atom economy. | rsc.org |

| Microbial Oxidation | Employing whole-cell biocatalysts for the enantioselective oxidation of sulfides. | High enantiomeric excess, environmentally friendly. | oup.com |

| One-Pot Sulfoxide Synthesis | Sequential reaction of organometallic reagents with a sulfur dioxide surrogate to build the sulfoxide without isolating intermediates. | Increased efficiency, reduced waste. | acs.org |

| Photocatalytic Oxidation | Using visible light and a photocatalyst for the selective oxidation of the sulfide. | Mild conditions, use of light as a traceless reagent. | chemrxiv.org |

Discovery of Unexplored Reactivity Pathways and Cascade Transformations

The reactivity of this compound is expected to be rich, owing to the presence of the sulfoxide and bromo-aromatic moieties. Future research will likely focus on harnessing this dual reactivity in novel transformations.

Sulfoxide-Directed C-H Functionalization: The sulfoxide group can act as a directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of the aromatic ring at positions that are otherwise difficult to access. researchgate.netresearchgate.net For this compound, this could lead to the selective introduction of various functional groups at the C2 or C4 positions.

Cascade Reactions: A significant area of future research would be the development of cascade reactions that involve both the sulfoxide and the bromo group. For instance, a palladium-catalyzed cross-coupling reaction at the bromine site could be followed by an intramolecular reaction involving the sulfoxide group. acs.org A hypothetical cascade could involve an initial Suzuki or Heck coupling, followed by a sulfoxide-mediated cyclization.

Pummerer-Type Reactions: The sulfoxide group can undergo Pummerer-type rearrangements to generate reactive intermediates that can be trapped by various nucleophiles. acs.org Exploring novel variants of this reaction with this compound could lead to the synthesis of highly functionalized aromatic compounds.

Phototriggered Isomerizations: In the context of transition metal complexes, sulfoxides can undergo photo-triggered isomerization from S-bonded to O-bonded, a property that is of interest for developing photochromic materials and photoswitches. nih.gov Future studies could investigate the coordination of this compound to metals like ruthenium and explore its photochemical behavior.

Development of Novel Catalytic Systems Employing this compound Derivatives

Chiral sulfoxides have emerged as a versatile class of ligands in asymmetric catalysis. rsc.orgnih.gov The development of derivatives of this compound as ligands for transition metal catalysis is a promising research avenue.

Chiral Ligand Synthesis: The bromine atom in this compound provides a convenient handle for further functionalization. For example, it could be converted into a phosphine (B1218219), an amine, or another coordinating group through cross-coupling or substitution reactions. This would lead to novel bidentate or pincer-type ligands where the sulfoxide is one of the coordinating atoms.

Applications in Asymmetric Catalysis: These new chiral ligands could be screened in a variety of asymmetric catalytic reactions, such as:

Palladium-catalyzed allylic alkylations. nih.gov

Rhodium-catalyzed conjugate additions.

Copper-catalyzed cyclopropanations.

The proximity of the chiral sulfur center to the metal could allow for excellent stereocontrol in these transformations. A key advantage of sulfoxide ligands is the ability to tune their electronic and steric properties by modifying the substituents on the sulfur atom. nih.gov

Examples of reactions where chiral sulfoxide ligands have been successfully employed are shown in Table 2.

| Reaction Type | Metal Catalyst | Role of Chiral Sulfoxide | Relevant Research |

| Asymmetric Allylic Alkylation | Palladium | Chiral ligand for stereocontrol. | nih.gov |

| Asymmetric C-H Activation | Rhodium, Iridium | Directing group and source of chirality. | researchgate.net |

| Asymmetric Sulfoxidation | Titanium, Vanadium | Chiral ligand to induce enantioselectivity. | wiley-vch.de |

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and efficiency. rsc.org

Flow Synthesis of Sulfoxides: The oxidation of sulfides to sulfoxides is often exothermic and can lead to overoxidation to the sulfone in batch processes. Flow chemistry allows for precise control over reaction temperature and residence time, enabling highly selective oxidations. researchgate.netnih.govcardiff.ac.uk Developing a flow process for the synthesis of this compound would be a significant step towards its large-scale production. nih.gov This could involve using packed-bed reactors with solid-supported oxidants or electrochemical flow cells for a greener oxidation process. nih.govcardiff.ac.uk

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) to find the optimal parameters for reactions involving this compound. This would be particularly valuable for developing new catalytic applications of its derivatives.

Telescoped Synthesis in Flow: Flow chemistry enables the "telescoping" of multi-step sequences, where the output of one reactor flows directly into the next, avoiding intermediate purification steps. rsc.org A future goal could be to develop a fully continuous process starting from simple precursors to complex molecules derived from this compound.

Synergistic Approaches Combining Advanced Experimental and Computational Research for Deeper Understanding

A deeper understanding of the properties and reactivity of this compound can be achieved by combining experimental studies with computational modeling.

Mechanistic Investigations: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound. nih.govacs.org This can help in understanding the role of the sulfoxide group as a directing group, the transition states of catalytic cycles, and the origins of stereoselectivity in asymmetric reactions. nih.govnih.gov

Predictive Modeling: Computational models can be used to predict the properties of new ligands and catalysts derived from this compound, guiding experimental efforts towards the most promising candidates. For example, the binding energies of different metal-ligand complexes could be calculated to predict their stability and potential catalytic activity.

Conformational Analysis: The three-dimensional structure and conformational dynamics of this compound and its derivatives can be studied using computational methods. This information is crucial for understanding its interaction with enzymes or catalytic active sites.

By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound as a versatile tool in organic synthesis and beyond, paving the way for new discoveries and applications.

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-3-(propane-2-sulfinyl)benzene?

- Methodology : The synthesis involves two key steps:

- Step 1 : Alkylation of 3-bromothiophenol with 2-bromopropane in dry acetone using K₂CO₃ as a base (1:1.4 molar ratio) at reflux.

- Step 2 : Controlled oxidation of the sulfide intermediate to the sulfinyl group using Oxone (1.2 equiv.) in methanol at 0°C to prevent over-oxidation to sulfone.

Critical Parameters : Reaction time (monitored via TLC), stoichiometric control of Oxone, and low-temperature conditions .

Q. How is the sulfinyl group confirmed spectroscopically?

- Analytical Techniques :

- ¹H/¹³C NMR : Distinct splitting patterns for sulfinyl protons (δ 2.5–3.5 ppm) and deshielding of adjacent aromatic protons.

- FT-IR : S=O stretching vibration at 1030–1070 cm⁻¹.

- HRMS : Molecular ion peak matching the exact mass (e.g., C₉H₁₁BrOS requires m/z 246.9704) .

Advanced Research Questions

Q. How does the sulfinyl group direct reactivity in cross-coupling reactions?

- Mechanistic Insight : The sulfinyl group acts as a meta-directing electron-withdrawing group, influencing regioselectivity in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids occurs preferentially at the para position to the sulfinyl group. Optimization : Use Pd(PPh₃)₄ catalyst with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Yields >75% are achievable with electron-deficient boronic acids .

Q. What strategies mitigate over-oxidation during sulfinyl group formation?

- Experimental Design :

- Oxidant Selection : Oxone (KHSO₅) at substoichiometric ratios (1.0–1.2 equiv.) in methanol.

- Temperature Control : Maintain 0–5°C to slow sulfone formation.

- Quenching : Immediate ice-water bath quenching at 50% conversion (monitored via ¹H NMR).

Alternative Approach : Use NaIO₄ in a biphasic CH₂Cl₂/H₂O system for better selectivity .

Q. How does the sulfinyl group impact biological activity in medicinal chemistry?

- Case Study : Analogous sulfinyl aromatics show enhanced binding to kinase ATP pockets due to hydrogen bonding between the sulfinyl oxygen and Lys/Arg residues. Testing Protocol :

- In vitro assays : IC₅₀ determination against cancer cell lines (e.g., HCT-116) using MTT assays.

- Docking Studies : Molecular modeling with AutoDock Vina to predict binding modes .

Contradictions and Resolutions

- vs. 14 : uses Oxone in methanol, while suggests NaIO₄ in biphasic conditions. Resolution: Oxone is preferred for scalability, but NaIO₄ offers better selectivity in small-scale reactions.

- Sulfone Contamination : Over-oxidation is common in ’s method. Mitigation involves strict temperature control and real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.